molecular formula C6H11N3O4 B156567 Glycyl-l-asparagine CAS No. 1999-33-3

Glycyl-l-asparagine

Cat. No. B156567
CAS RN: 1999-33-3
M. Wt: 189.17 g/mol
InChI Key: FUESBOMYALLFNI-VKHMYHEASA-N
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Description

Glycyl-L-asparagine is a dipeptide composed of the amino acids glycine and L-asparagine. It is a compound of interest in the study of protein structure and function, as well as in the synthesis of peptides and glycopeptides. The molecular structure and synthesis of glycyl-L-asparagine and its derivatives have been explored in various research contexts, including the study of glycosylation patterns in proteins and the development of synthetic methods for glycopeptides .

Synthesis Analysis

The synthesis of glycyl-L-asparagine and related peptides has been reported in several studies. A new synthesis of asparaginylglycine, which includes glycyl-L-asparagine, has been reinvestigated, providing insights into the methods for peptide bond formation and purification . Additionally, the synthesis of glycoproteins has been enhanced by the development of a bifunctional thioacid-mediated strategy, which allows for the efficient coupling of peptides with glycosyl asparagine thioacid . This method represents a significant advancement in the field of glycoprotein synthesis, enabling the production of glycoproteins within a few steps from peptide and glycosyl asparagine thioacid precursors.

Molecular Structure Analysis

The molecular structure of glycyl-L-asparagine has been elucidated through X-ray crystallography, providing precise dimensions of the peptide link and insights into the molecular configuration of asparagine . The geometry of the peptide link is crucial for understanding protein structure, and the data obtained from such analyses contribute to the broader knowledge of polypeptide chain configurations.

Chemical Reactions Analysis

Glycyl-L-asparagine and its derivatives participate in various chemical reactions, particularly those involving the formation and cleavage of glycosidic linkages. Human glycoasparaginase, an enzyme that hydrolyzes compounds containing L-asparagine residues, has been shown to cleave the N-glycosidic linkage of various glycoasparagines through a mechanism similar to L-asparaginase . This enzyme is specific to substrates with free alpha-amino and alpha-carboxyl groups, and its activity has been demonstrated in the synthesis of L-aspartic acid beta-hydroxamate from aspartyl-glucosamine and related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-L-asparagine and its derivatives are influenced by their molecular structure. X-ray analyses have revealed the conformation of the glucopyranose rings and the dimensions of the glycosidic bond in compounds such as GlcNAc-Asn and Glc-Asn, which are related to glycyl-L-asparagine . These structural details are important for understanding the hydrogen-bonding patterns and the overall stability of the molecules. Additionally, the synthesis of C-glycoside analogues of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine has provided further insights into the conformational analysis of cyclic C-glycopeptides, which are structurally related to glycyl-L-asparagine .

Scientific Research Applications

Gliap: A Novel Untypical l-Asparaginase

Gliap, identified as an atypical mammalian type-I asparaginase, exhibits significant type-II l-asparaginase enzymatic activity. Unlike glycosylasparaginases, Gliap is enriched in the cytosolic fraction, not in lysosomes, suggesting its involvement in astroglial production of neuroactive amino acid l-aspartate, indicating a potential role in neurological research (Dieterich et al., 2003).

Tumor-Specific Proline Vulnerability

Research shows that cancer cells depend on amino acids like glycine, glutamine, leucine, and serine for proliferation and survival. The study indicates the potential for amino acid deprivation, including asparagine, as a therapeutic strategy for cancer treatment, highlighting the critical role of enzymes like l-asparaginase in metabolic adaptations of tumor cells (Loayza-Puch et al., 2016).

Metabolic Responses of CHO Cells to Amino Acid Limitation

This work provides insights into the metabolic rearrangements in Chinese hamster ovary cells in scenarios of asparagine and serine availability, emphasizing the essential role of asparagine in cell metabolism and its impact on bioprocess optimization for therapeutic glycoprotein production (Duarte et al., 2014).

Complex N-Glycans in Plants

The study focuses on the biological function of individual N-glycan structures in plants, particularly the role of asparagine (N)-linked glycosylation in altering the biological function of proteins, affecting the development, growth, and physiology of organisms (Strasser, 2014).

L-Asparaginase Producing Endo-symbiotic Bacteria

Research on extracting L-asparaginase-producing microbe from the gut of Mugil cephalus reveals the importance of this enzyme in cancer therapy, especially in treating acute lymphoblastic leukemia by depleting L-asparagine required for the growth and survival of cancer cells (Rajan & Deivasigamani, 2018).

Safety And Hazards

Glycyl-l-asparagine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future prospects of l-asparaginase, which is related to Glycyl-l-asparagine, are promising. It has been the focus of several papers in the most recent three decades . Its antineoplastic activity is especially remarkable .

properties

IUPAC Name

(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESBOMYALLFNI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315509
Record name Glycyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-l-asparagine

CAS RN

1999-33-3
Record name Glycyl-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Asparagine, glycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-β-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
RA Pasternak, L Katz, RB Corey - Acta Crystallographica, 1954 - scripts.iucr.org
Crystals of glycyl-L-asparagine are orthorhombic, space group P212t21, a0= 4.81, b0= 12.85, co= 13.52 A. Its crystal structure has been determined by three-dimensional Patterson, …
Number of citations: 53 scripts.iucr.org
BK Bera, S Ray, S Mondal, P Karmakar, A Mandal… - Journal of …, 2013 - hindawi.com
The kinetics of the interaction of three glycine-containing dipeptides, namely, glycyl-L-alanine (L 1 -L′H), glycyl-L-asparagine (L 2 -L′H), and glycyl-L-tyrosine (L 3 -L′H) with has …
Number of citations: 1 www.hindawi.com
D Rogers - Journal of Bacteriology, 1960 - Am Soc Microbiol
… or ethyl ester by lyophilizing a solution containing equivalent amounts of glucose and the glycyl-L-asparagine ester.2 Glycyl-L-asparagine, DL-alanyl-DL-asparagine, and glycyl-DL-…
Number of citations: 1 journals.asm.org
LTJ Delbaere - Biochemical Journal, 1974 - portlandpress.com
… to thosefound in the neutron-diffractionstudy of L-asparagine monohydrate (Verbist et al., 1972) and also to those obtained in the X-ray structure determination of glycyl-L-asparagine (…
Number of citations: 44 portlandpress.com
L Katz, RA Pasternak, RB Corey - Nature, 1952 - nature.com
… We have recently carried out a three-dimensional X-ray analysis of the structure of glycyl-L-asparagine which provides an additional source of these data. Our analysis also provides …
Number of citations: 15 www.nature.com
FC Steward, JF Thompson - Nature, 1953 - nature.com
… on the threedimensional X-ray analysis of the structure of glycyl-L-asparagine crystals. This provides additional direct evidence against the cyclic structure proposed for asparagine by …
Number of citations: 10 www.nature.com
A Miller, A Neidle, H Waelsch - Archives of Biochemistry and Biophysics, 1955 - Elsevier
l-Leucyl-l-asparagine and l-asparaginyl-l-leucine are utilized as well as l-asparaginylglycine and glycyl-l-asparagine by Leuc. mesenteroides. The growth response to these peptides …
Number of citations: 18 www.sciencedirect.com
SJ Leach, H Lindley - Transactions of the Faraday Society, 1953 - pubs.rsc.org
… glycyl residue in glycyl-L-asparagine with L-leucine affected the stability of the amide group. … 1 (that is, 1.48 x 10-2 M glycyl-L-asparagine boiled with HC1 at pH 1.27) showed that after …
Number of citations: 34 pubs.rsc.org
M Damodaran, EK Narayanan - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
… Glycyl-l-asparagine. The purified peptide prepared by the method of Fischer & Koenigs [1904] browned at 2150 and gave the reactions described by these authors. N found 22-07 %; …
Number of citations: 11 www.ncbi.nlm.nih.gov
M Kikuchi, K Sakaguchi - Archives of Biochemistry and Biophysics, 1972 - Elsevier
… When glycyl-Lasparagine was incubated with peptidoasparaginase, glycyl-L-aspartic acid was produced, but no free glycine, aspartic acid, or asparagine was detected. It is clear, …
Number of citations: 9 www.sciencedirect.com

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